molecular formula C20H23N3O2 B11670685 1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone

1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B11670685
M. Wt: 337.4 g/mol
InChI Key: VINUXVNTRAMLES-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone is a complex organic compound that features a benzimidazole core, an ethylphenyl group, and a hydroxypropylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the ethylphenyl group: This step often involves Friedel-Crafts alkylation, where the benzimidazole core is reacted with ethylbenzene in the presence of a Lewis acid catalyst.

    Attachment of the hydroxypropylamino side chain: This can be done through nucleophilic substitution, where the benzimidazole derivative is reacted with 3-chloropropanol followed by amination with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core, which is known for its biological activity.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The hydroxypropylamino side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one: Similar structure but with a different side chain.

    1-(4-ethylphenyl)-2-[(3-hydroxypropyl)amino]propan-1-one: Similar structure but lacks the benzimidazole core.

Uniqueness

1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone is unique due to its combination of a benzimidazole core with an ethylphenyl group and a hydroxypropylamino side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C20H23N3O2/c1-2-15-8-10-16(11-9-15)19(25)14-23-18-7-4-3-6-17(18)22-20(23)21-12-5-13-24/h3-4,6-11,24H,2,5,12-14H2,1H3,(H,21,22)

InChI Key

VINUXVNTRAMLES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO

Origin of Product

United States

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